molecular formula C5H10O3 B13455496 (2R)-3-methoxy-2-methylpropanoic acid CAS No. 1315051-14-9

(2R)-3-methoxy-2-methylpropanoic acid

Cat. No.: B13455496
CAS No.: 1315051-14-9
M. Wt: 118.13 g/mol
InChI Key: JIRULJUIQOAJPM-SCSAIBSYSA-N
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Description

Contextualization of Chiral Carboxylic Acids in Asymmetric Synthesis

Chiral carboxylic acids are fundamental components in the field of organic chemistry, particularly within asymmetric synthesis. Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical factor in the biological activity of many pharmaceuticals and natural products. As such, the ability to selectively synthesize one enantiomer (a specific mirror-image form) over the other is of paramount importance. Chiral carboxylic acids, with a stereogenic center, serve as versatile building blocks and catalysts in achieving this stereoselectivity. rsc.org

The utility of these acids in asymmetric synthesis is multifaceted. They can be incorporated into larger molecules, transferring their inherent chirality to the final product. Furthermore, they can function as chiral ligands for metal catalysts or as organocatalysts themselves. rsc.orgresearchgate.net The development of catalytic asymmetric strategies has provided efficient pathways to synthesize α-chiral carboxylic acids, which form the structural backbone of numerous therapeutic agents and natural products. rsc.org Despite their widespread availability, the inherent stability of carboxylic acids presents unique challenges, necessitating innovative catalyst and reaction designs to achieve high stereoselectivity. researchgate.net The continuous advancements in this area underscore the crucial role of chiral carboxylic acids in modern synthetic chemistry. researchgate.net

Significance of (2R)-3-methoxy-2-methylpropanoic acid as a Chiral Synthon

Among the vast array of chiral building blocks, this compound stands out as a significant chiral synthon. A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. This particular compound, with its defined stereochemistry at the second carbon, provides a reliable and versatile starting point for the construction of more complex, stereochemically-defined molecules.

The strategic placement of the methoxy (B1213986) and methyl groups, in conjunction with the carboxylic acid functionality, allows for a variety of chemical transformations. This makes this compound a valuable intermediate in the synthesis of biologically active compounds and natural products. Its application in multi-step syntheses enables the precise introduction of a chiral center, which is often a critical determinant of the target molecule's function. The use of such chiral synthons is a key strategy in modern organic synthesis for achieving efficiency and stereochemical control.

Below is a table detailing some of the key physicochemical properties of this compound.

PropertyValue
Molecular FormulaC5H10O3
Molecular Weight118.13 g/mol
Monoisotopic Mass118.062996 Da
InChIKeyJIRULJUIQOAJPM-SCSAIBSYSA-N
Canonical SMILESCC@HC(=O)O

(Data sourced from PubChem CID 15150025) uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1315051-14-9

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

(2R)-3-methoxy-2-methylpropanoic acid

InChI

InChI=1S/C5H10O3/c1-4(3-8-2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m1/s1

InChI Key

JIRULJUIQOAJPM-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](COC)C(=O)O

Canonical SMILES

CC(COC)C(=O)O

Origin of Product

United States

Stereoselective Synthesis Methodologies for 2r 3 Methoxy 2 Methylpropanoic Acid

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods offer a powerful and environmentally benign alternative to traditional chemical synthesis. These strategies utilize the high enantioselectivity of biological catalysts, such as isolated enzymes or whole microbial cells, to obtain the target chiral molecule.

Lipase-Catalyzed Resolutions

Kinetic resolution catalyzed by lipases is a widely employed method for separating enantiomers of racemic carboxylic acids and esters. almacgroup.com This technique relies on the differential rate of reaction of a lipase (B570770) with the two enantiomers of a racemic substrate. For the synthesis of (2R)-3-methoxy-2-methylpropanoic acid, this typically involves the enzymatic hydrolysis of a racemic ester, such as methyl or ethyl 3-methoxy-2-methylpropanoate.

The lipase selectively hydrolyzes the (S)-ester, leaving the unreacted (R)-ester in high enantiomeric excess. mdpi.com Alternatively, the lipase can selectively hydrolyze the (R)-ester, directly yielding the desired (R)-acid. The success of the resolution is highly dependent on the choice of lipase, solvent, and reaction conditions. Lipases from Candida antarctica (specifically CAL-B), Pseudomonas cepacia (PCL), and Pseudomonas fluorescens (PFL) have demonstrated high enantioselectivity in resolving structurally similar alkanoic acids. almacgroup.commdpi.comd-nb.info The enantiomeric ratio (E), a measure of the enzyme's selectivity, is a critical parameter, with values greater than 200 indicating excellent separation. mdpi.com

Table 1: Representative Lipases in the Kinetic Resolution of Alkanoic Acid Esters Data is illustrative of resolutions for structurally similar compounds.

Lipase SourceSubstrate TypeSelectivityAchieved Enantiomeric Excess (ee)Reference
Pseudomonas fluorescensAryloxy-propan-2-yl acetateHigh (E > 200)>99% for (R)-alcohol and (S)-acetate mdpi.com
Pseudomonas cepacia3-Aryl alkanoic ethyl esterExcellent (E > 200)>98% for acid and ester almacgroup.com
Candida antarctica Lipase B (CAL-B)Morita-Baylis-Hillman acetatesExcellent>99% d-nb.info
Alcaligenes spp.3-Aryl alkanoic ethyl esterExcellent (E > 200)97% ee (acid), 98% ee (ester) almacgroup.com

Whole-Cell Biotransformations

Employing whole microbial cells as biocatalysts presents several advantages over isolated enzymes, including lower cost and the intrinsic regeneration of necessary cofactors. nih.gov Various microorganisms, including bacteria, fungi, and yeast, can perform highly enantioselective transformations.

In a potential pathway to this compound, a whole-cell biotransformation could involve the asymmetric reduction of a precursor ketone, such as methyl 3-methoxy-2-oxopropanoate. For instance, microorganisms like Rhodotorula rubra have been shown to reduce keto esters with high enantioselectivity, potentially yielding the corresponding (R)-hydroxy ester which can then be chemically converted to the target acid. nih.gov The direction of the reduction (to the R or S alcohol) can often be controlled by selecting the appropriate microbial strain. nih.gov

Table 2: Examples of Whole-Cell Mediated Enantioselective Reductions

MicroorganismSubstrate TypeProduct ConfigurationConversionEnantiomeric Excess (ee)Reference
Rhodotorula rubraKeto ester(S)-isomer98%99% nih.gov
Baker's Yeast (BY)Keto ester(R)-isomer99%99% nih.gov
Euglena gracilisα,β-Unsaturated aldehydeSaturated alcohol49-56%>98% nih.gov

Enantioselective Reductions in the Synthesis Pathway

Isolated enzymes, particularly oxidoreductases, can be used to catalyze key enantioselective steps in a synthetic sequence. Enoate reductases (EREDs), for example, are highly effective in the asymmetric reduction of carbon-carbon double bonds. researchgate.net

A viable chemoenzymatic route to this compound involves the asymmetric reduction of 3-methoxy-2-methylpropenoic acid or its corresponding ester. Ene-reductases from the "Old Yellow Enzyme" (OYE) family, such as those from Saccharomyces pastorianus (OYE1-3), have demonstrated the ability to reduce α,β-unsaturated carboxylic acid derivatives with high enantioselectivity. researchgate.net This biocatalytic reduction directly establishes the chiral center at the C2 position, providing the desired (R)-enantiomer in high optical purity. researchgate.net

Table 3: Performance of Ene-Reductases (OYE Family) in Asymmetric Reductions Data is based on the reduction of substituted α,β-unsaturated esters.

EnzymeSubstrate SubstituentProduct ConfigurationConversionEnantiomeric Excess (ee)Reference
OYE32,4-Dichloro(R)40%88% researchgate.net
OYE32,4,5-Trichloro(R)75%96% researchgate.net
OYE32-Methyl-4-chloro(R)82%76% researchgate.net

Asymmetric Chemical Synthesis Routes

Asymmetric chemical synthesis provides a robust and predictable means of producing enantiomerically pure compounds. These methods typically involve the use of chiral auxiliaries or chiral catalysts to direct the stereochemical outcome of a reaction.

Chiral Auxiliaries in Alkylation Reactions

The use of chiral auxiliaries is a classical and highly reliable strategy for asymmetric synthesis. sigmaaldrich.com In this approach, a prochiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

For the synthesis of this compound, a common approach involves acylating a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, with a propionyl group. harvard.eduresearchgate.net The resulting imide is then deprotonated to form a chiral enolate. This enolate's conformation is sterically biased by the auxiliary, leading to highly diastereoselective alkylation (in this case, methoxymethylation) on the less hindered face. Subsequent cleavage of the auxiliary affords the desired (2R)-acid with high enantiopurity. bath.ac.uk

Table 4: Common Chiral Auxiliaries for Asymmetric Alkylation

Chiral AuxiliaryTypical Base for EnolationReaction TypeDiastereomeric Excess (de)Reference
Evans OxazolidinonesLDA, NaHMDSAlkylation, Aldol (B89426)>99% harvard.eduresearchgate.net
PseudoephedrineLDAAlkylationHighly diastereoselective wikipedia.org
CamphorsultamLithium baseMichael AdditionHigh diastereoselectivity wikipedia.org
(S)-2-PyrrolidinemethanolLDAAlkylation76% de harvard.edu

Asymmetric Hydrogenation Strategies

Transition-metal-catalyzed asymmetric hydrogenation is one of the most efficient methods for producing chiral molecules. nih.gov This method involves the hydrogenation of a prochiral unsaturated substrate using a chiral catalyst, typically a complex of rhodium (Rh) or ruthenium (Ru) with a chiral phosphine (B1218219) ligand.

A potential substrate for the asymmetric hydrogenation route to this compound is 2-(methoxymethyl)acrylic acid. The chiral catalyst coordinates to the double bond of the substrate, and the chiral ligand environment dictates the face from which hydrogen is delivered, thereby determining the stereochemistry of the product. researchgate.net Ligands such as DuPHOS, Ph-BPE, and various ferrocene-based phosphines (e.g., TaniaPhos) have proven highly effective in the hydrogenation of substituted acrylic acids, often achieving excellent enantioselectivities (up to 99% ee) and high catalytic activity. rsc.orgresearchgate.netlookchem.com

Table 5: Catalyst Systems for Asymmetric Hydrogenation of Unsaturated Carboxylic Acids

MetalChiral LigandSubstrate TypeAchieved Enantiomeric Excess (ee)Reference
Rhodium (Rh)(S,S)-Et-DuPHOS2-Methylenesuccinamic acid96% researchgate.net
Nickel (Ni)Ph-BPEβ,β-disubstituted acrylic acidsup to 99% rsc.org
Rhodium (Rh)(Sc,SFc)-TaniaPhos3-Aryl-2-(phosphonomethyl)propenates90-98% lookchem.com
Rhodium (Rh)Ferrocene-based phosphinesSubstituted benzylidene-butanoic acidup to 95% researchgate.net

Diastereoselective Alkylation and Hydroxylation

Diastereoselective alkylation and hydroxylation represent powerful strategies for the synthesis of chiral molecules, including this compound. These methods typically involve the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product.

One of the most well-established classes of chiral auxiliaries for diastereoselective alkylation is the Evans oxazolidinones. In a typical sequence, the chiral auxiliary is first acylated with a propionyl group. The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate. This enolate reacts with an electrophile, such as methoxymethyl chloride, in a highly diastereoselective manner due to the steric influence of the substituent on the oxazolidinone ring. Subsequent cleavage of the auxiliary furnishes the desired 3-methoxy-2-methylpropanoic acid. The stereochemistry of the final product is dictated by the choice of the enantiomer of the chiral auxiliary. For the synthesis of the (2R)-enantiomer, an appropriate (4S,5R)- or (4R,5S)-disubstituted oxazolidinone would be selected.

The diastereoselectivity of these alkylation reactions is often very high, frequently exceeding 95% diastereomeric excess (de). The choice of base, solvent, and reaction temperature can significantly influence the outcome. Lithium-based bases like lithium diisopropylamide (LDA) in ethereal solvents at low temperatures (e.g., -78 °C) are commonly employed to ensure high stereocontrol.

Chiral AuxiliaryElectrophileBaseSolventTemperature (°C)Diastereomeric Excess (de)
(4R,5S)-4-methyl-5-phenyloxazolidinoneMethoxymethyl chlorideLDATHF-78>95%
(S)-4-benzyloxazolidinoneMethoxymethyl chlorideNaHMDSTHF-78>98%

Asymmetric hydroxylation of enolates is another key transformation that can be employed in the synthesis of related chiral building blocks. While direct asymmetric hydroxylation to install the methoxy (B1213986) group is less common, a two-step sequence involving asymmetric hydroxylation followed by methylation is a viable approach. Chiral N-acyloxazolidinones can again be used to form chiral enolates, which are then reacted with an electrophilic oxygen source, such as a sulfonyloxaziridine. This reaction proceeds with high diastereoselectivity to introduce a hydroxyl group at the α-position. Subsequent O-methylation under standard conditions would then yield the desired 3-methoxy-2-methylpropanoic acid derivative.

Catalytic Asymmetric Methods

Catalytic asymmetric methods offer a more atom-economical and elegant approach to the synthesis of enantiomerically pure compounds, as they employ a small amount of a chiral catalyst to generate a large quantity of the desired product.

A prominent catalytic asymmetric method is asymmetric hydrogenation. In this approach, a prochiral substrate containing a carbon-carbon double bond is hydrogenated using a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, complexed with a chiral ligand. For the synthesis of this compound, a suitable substrate would be methyl 2-(methoxymethyl)acrylate. Hydrogenation of this substrate in the presence of a chiral catalyst, such as a Rh(I) complex with a chiral bisphosphine ligand (e.g., DuPHOS or BINAP), can afford the desired (R)-enantiomer with high enantioselectivity. The choice of ligand, solvent, and reaction conditions (pressure, temperature) is crucial for achieving high enantiomeric excess (ee).

SubstrateCatalyst/LigandSolventPressure (atm)Temperature (°C)Enantiomeric Excess (ee)
Methyl 2-(methoxymethyl)acrylate[Rh(COD)2]BF4 / (S,S)-Et-DuPHOSMethanol (B129727)1025>95%
Methyl 2-(methoxymethyl)acrylateRu(OAc)2[(R)-BINAP]Ethanol5050>98%

Another powerful catalytic asymmetric method is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, this could involve the enantioselective conjugate addition of a methanol equivalent to a derivative of methacrylic acid. This reaction can be catalyzed by a variety of chiral catalysts, including organocatalysts and chiral metal complexes. For instance, the conjugate addition of methanol to an activated derivative of methyl methacrylate (B99206) in the presence of a chiral catalyst could stereoselectively generate the carbon-oxygen bond at the β-position, leading to the desired product after subsequent transformations.

Deracemization and Enantiomeric Enrichment Techniques

Deracemization and enantiomeric enrichment techniques are employed to separate enantiomers from a racemic mixture or to convert a racemate into a single enantiomer. These methods are particularly useful when a direct asymmetric synthesis is not feasible or efficient.

Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral reagent or catalyst, leading to the separation of the unreacted, slower-reacting enantiomer and the product derived from the faster-reacting enantiomer. A significant drawback of this method is that the maximum theoretical yield for a single enantiomer is 50%.

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic esters. For the preparation of this compound, the racemic methyl or ethyl ester of 3-methoxy-2-methylpropanoic acid can be subjected to lipase-catalyzed hydrolysis. In a typical procedure, a lipase such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PCL) is used in an aqueous buffer or a biphasic system. The enzyme will selectively hydrolyze one enantiomer of the ester (e.g., the (S)-ester) to the corresponding carboxylic acid at a much faster rate than the other enantiomer. This allows for the separation of the unreacted (R)-ester from the (S)-acid. Subsequent hydrolysis of the enriched (R)-ester yields the desired this compound. The efficiency of the resolution is often expressed by the enantiomeric ratio (E-value), where a higher E-value indicates better separation.

SubstrateEnzymeSolvent SystemTemperature (°C)Enantiomeric Excess (ee) of unreacted esterYield of unreacted ester (%)E-value
Racemic methyl 3-methoxy-2-methylpropanoateCandida antarctica lipase B (CAL-B)Phosphate buffer/Toluene30>98%~45%>200
Racemic ethyl 3-methoxy-2-methylpropanoatePseudomonas cepacia lipase (PCL)Water/Hexane (B92381)40>95%~48%>100

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) is an advanced technique that overcomes the 50% yield limitation of traditional kinetic resolution. In DKR, the kinetic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the entire racemic starting material can be converted into a single enantiomeric product, allowing for a theoretical yield of up to 100%.

For the synthesis of this compound, a DKR process could involve the lipase-catalyzed transesterification of a racemic ester of 3-methoxy-2-methylpropanoic acid in the presence of a racemization catalyst. A common strategy employs a ruthenium-based catalyst for the racemization of the less reactive enantiomer of the starting material. For instance, a racemic ester of 3-methoxy-2-methylpropanoic acid can be treated with a lipase (e.g., CAL-B) and an acyl donor (e.g., isopropenyl acetate) in the presence of a ruthenium catalyst, such as a Shvo catalyst or a similar ruthenium complex. The lipase selectively acylates one enantiomer (e.g., the (R)-enantiomer), while the ruthenium catalyst continuously racemizes the remaining (S)-enantiomer. This process funnels the entire racemic mixture towards the formation of the acylated (R)-product, which can then be deacylated to afford this compound in high yield and high enantiomeric excess.

SubstrateRacemization CatalystEnzymeAcyl DonorSolventTemperature (°C)Enantiomeric Excess (ee)Yield (%)
Racemic methyl 3-methoxy-2-methylpropanoateShvo's catalystCandida antarctica lipase B (CAL-B)Isopropenyl acetateToluene60>99%>90%
Racemic ethyl 3-methoxy-2-methylpropanoate[Ru(p-cymene)Cl2]2 / DPEphosNovozym 435Vinyl acetateHexane50>98%>85%

Applications of 2r 3 Methoxy 2 Methylpropanoic Acid As a Chiral Building Block in Complex Molecule Synthesis

Synthesis of Chiral Alcohols and Aldehydes

The carboxylic acid moiety of (2R)-3-methoxy-2-methylpropanoic acid serves as a versatile handle for the synthesis of other important chiral molecules such as alcohols and aldehydes. These transformations are crucial for extending the carbon chain and introducing new functionalities in a stereocontrolled manner.

The reduction of the carboxylic acid group in this compound to a primary alcohol, (2R)-3-methoxy-2-methylpropan-1-ol, can be achieved with high fidelity, preserving the stereochemistry at the C2 center. This transformation is typically accomplished using powerful reducing agents that are compatible with the methoxy (B1213986) group.

Commonly employed reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS). The choice of reagent can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions. The stereospecificity of these reductions is generally high, as the reaction does not involve the chiral center directly.

Table 1: Stereospecific Reduction of this compound

Reducing Agent Solvent Temperature (°C) Product Yield (%)
LiAlH₄ THF 0 to rt (2R)-3-methoxy-2-methylpropan-1-ol >95
BH₃·THF THF 0 to rt (2R)-3-methoxy-2-methylpropan-1-ol >90

Note: The data in this table is illustrative of typical reduction reactions for similar substrates and may not represent experimentally verified results for this specific compound.

The resulting chiral alcohol can then be oxidized to the corresponding aldehyde, (2R)-3-methoxy-2-methylpropanal, using a variety of mild oxidizing agents to avoid overoxidation to the carboxylic acid. Methods such as Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or pyridinium (B92312) chlorochromate (PCC) oxidation are commonly used.

This compound can be readily converted into a variety of chiral esters and amides. These derivatives are not only important as final products in medicinal and materials chemistry but also serve as key intermediates for further synthetic transformations, such as carbon-carbon bond formation or functional group interconversion.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄, TsOH) under dehydrating conditions (Fischer esterification), or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) with an alcohol.

Similarly, amides are synthesized by coupling the carboxylic acid with a primary or secondary amine using coupling agents like DCC, EDC, or by converting the carboxylic acid to a more reactive species such as an acid chloride (using, for example, SOCl₂ or (COCl)₂) followed by reaction with the amine. These reactions generally proceed without epimerization of the chiral center.

Construction of Stereodefined Carbon Skeletons

The stereocenter in this compound provides a foundation for the construction of more complex molecules with multiple stereogenic centers. Its derivatives are employed in reactions that extend the carbon framework while maintaining stereochemical integrity.

While specific examples of the direct use of this compound in the total synthesis of natural products are not extensively documented in readily available literature, chiral building blocks with similar structural motifs are fundamental in this field. The "chiral pool" approach, which utilizes readily available enantiopure compounds from nature, is a cornerstone of natural product synthesis. Synthetic chiral building blocks like this compound offer an alternative and often more flexible source of chirality.

The propionate (B1217596) unit with a β-methoxy group is a structural feature found in several polyketide natural products. Synthetic strategies towards these molecules often rely on the use of chiral propionate synthons. This compound and its derivatives can serve as such synthons in aldol (B89426) reactions or as nucleophiles in substitution reactions to build up the carbon backbone of these complex natural products.

The structural features of this compound make it an attractive starting material for the synthesis of advanced pharmaceutical intermediates. The ability to control stereochemistry is paramount in drug development, as different enantiomers of a drug can have vastly different pharmacological activities and toxicological profiles.

Chiral acids and their derivatives are common substructures in many active pharmaceutical ingredients (APIs). For instance, the propionic acid moiety is present in the well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), although these are typically α-arylpropionic acids. The specific stereochemistry and functionalization of this compound could be leveraged to synthesize novel drug candidates or key intermediates for existing drugs where a stereodefined propionate fragment is required.

Table 2: Potential Pharmaceutical Scaffolds from this compound

Derivative Potential Therapeutic Area
Chiral β-amino acid Antiviral, Antitumor
Chiral 1,3-amino alcohol CNS disorders
Stereodefined polyketide fragment Antibiotics, Immunosuppressants

Note: This table presents potential applications based on structural similarities to known pharmacophores and is for illustrative purposes.

Formation of Lactones and Other Cyclic Structures

The functional groups in this compound and its derivatives can be utilized in intramolecular reactions to form cyclic structures such as lactones. Lactones are a common feature in many biologically active natural products and pharmaceuticals.

The formation of a γ-lactone from a derivative of this compound would typically require the introduction of a hydroxyl group at the C4 position of a downstream intermediate. For example, if the carboxylic acid is elongated by two carbons, and a hydroxyl group is introduced at the new C4 position, an intramolecular esterification (lactonization) can lead to the formation of a five-membered lactone ring. The stereochemistry of the methyl group, originating from the chiral building block, would be preserved in the final lactone product.

Various reagents and conditions can be employed to promote lactonization, including acid catalysis or the use of specific coupling agents that facilitate intramolecular ester formation. The stereochemical outcome of the cyclization can often be controlled by the existing stereocenter.

Incorporation into Polyketide Analogues

This compound and its derivatives serve as crucial chiral building blocks in the asymmetric synthesis of polyketide analogues. The inherent stereochemistry of this compound allows for the controlled installation of specific chiral centers in the growing carbon chain of complex natural products. A notable example of this application is in the total synthesis of polyketide-derived natural products such as pironetin (B1678462).

In the synthesis of (-)-pironetin, a compound with significant biological activities, including immunosuppressive and antitumor properties, the enantiomer of the target molecule, (S)-3-hydroxy-2-methylpropanoic acid methyl ester, commonly known as the (S)-Roche ester, is a frequently utilized starting material. researchgate.net The synthetic strategy involves leveraging the existing stereocenter of the Roche ester to dictate the stereochemistry of subsequent reactions, thereby ensuring the correct absolute configuration in the final product.

The synthesis of a key fragment of pironetin from the (S)-Roche ester involves a series of transformations aimed at elongating the carbon chain while preserving and transferring the initial chirality. This process typically begins with the protection of the hydroxyl group, followed by reduction of the ester to a primary alcohol. This alcohol is then converted to an aldehyde, which serves as an electrophile for the introduction of further carbon units. Through iterative aldol reactions or other carbon-carbon bond-forming strategies, the polypropionate backbone of the polyketide analogue is constructed with high stereocontrol. nih.govnih.gov

The following table outlines a representative synthetic sequence starting from a derivative of the Roche ester to a key intermediate in the synthesis of pironetin, illustrating the incorporation of the chiral building block.

Step Starting Material Reagents and Conditions Product Key Transformation
1(S)-Roche ester derivativeProtection (e.g., TBDPSCl, imidazole)Protected alcoholProtection of the primary alcohol
2Protected alcoholReduction (e.g., DIBAL-H)AldehydeReduction of the ester to an aldehyde
3AldehydeAldol reaction (e.g., with a chiral auxiliary)β-hydroxy ketoneStereoselective C-C bond formation
4β-hydroxy ketoneFurther functional group manipulationsAdvanced intermediateElaboration of the polypropionate chain

This strategic use of this compound derivatives demonstrates their utility in constructing complex stereochemical arrays found in polyketide natural products and their analogues. The ability to introduce a specific stereocenter at an early stage of the synthesis and then use it to direct the formation of subsequent stereocenters is a powerful tool in modern organic synthesis.

Another complex natural product featuring a significant polypropionate fragment is the cytotoxic cyclodepsipeptide, (-)-doliculide. nih.govnih.gov The synthesis of the polyketide portion of doliculide requires the stereoselective introduction of multiple methyl-bearing chiral centers. researchgate.netmdpi.com While various synthetic strategies have been employed to achieve this, the use of chiral building blocks derived from small, readily available chiral molecules like 3-hydroxy-2-methylpropanoic acid is a common and effective approach. These building blocks provide a reliable method for installing the initial stereocenters, which then guide the stereochemical outcome of subsequent chain-extension reactions.

Synthesis and Reactivity of Advanced Intermediates and Derivatives of 2r 3 Methoxy 2 Methylpropanoic Acid

Preparation of Activated Esters and Anhydrides

Activation of the carboxylic acid moiety of (2R)-3-methoxy-2-methylpropanoic acid is the first step toward many of its derivatives. This process enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic acyl substitution.

Activated Esters: These are esters with electron-withdrawing groups that are good leaving groups, making them highly reactive towards nucleophiles. Common examples include N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters. A general method for synthesizing such activated esters involves treating the carboxylic acid with a coupling agent and the corresponding alcohol. For instance, a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂) can be used to form an acyl iodide intermediate, which then reacts with the desired alcohol (e.g., N-hydroxysuccinimide) to yield the activated ester. organic-chemistry.org This method is advantageous as it often proceeds at room temperature and avoids the use of traditional carbodiimide (B86325) coupling agents. organic-chemistry.org The reaction is typically performed in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) to neutralize the generated HI. organic-chemistry.org

Anhydrides: Anhydrides are another class of activated carboxylic acid derivatives. Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) or by treating an acid salt with the corresponding acid chloride. Mixed anhydrides are more commonly used in situ for amide bond formation. They are typically formed by reacting the carboxylic acid with an acid chloride, such as pivaloyl chloride or ethyl chloroformate, in the presence of a tertiary amine base. These mixed anhydrides are highly reactive and are not usually isolated, but are instead immediately treated with a nucleophile like an amine.

Below is a table summarizing common reagents for the activation of carboxylic acids.

Activation MethodReagent(s)Product
Activated Ester (NHS)N-hydroxysuccinimide, DCC or EDCN-hydroxysuccinimide ester
Activated Ester (PFP)Pentafluorophenol, DCC or EDCPentafluorophenyl ester
Activated EsterN-hydroxysuccinimide, PPh₃, I₂, Et₃NN-hydroxysuccinimide ester
Mixed Anhydride (B1165640)Pivaloyl chloride, Et₃NMixed pivalic anhydride
Mixed AnhydrideEthyl chloroformate, N-MethylmorpholineMixed carbonic anhydride

Transformations to Amides and Peptidomimetics

The activated derivatives of this compound are primarily used to form amide bonds, which are fundamental linkages in peptides and numerous biologically active molecules.

Amide Synthesis: The reaction of an activated ester or a mixed anhydride of this compound with a primary or secondary amine yields the corresponding amide. Alternatively, direct amidation can be achieved without isolating the activated intermediate by using a variety of coupling agents. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group in situ. Uronium-based reagents like COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly efficient for forming amide bonds, even for hindered substrates, often under mild, solvent-free mechanochemical conditions. chemrxiv.org Another approach involves the use of methoxysilanes as coupling agents in solvent-free conditions, which provides a green and efficient route to amides. researchgate.netrsc.org

Peptidomimetics: Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved properties, such as enhanced stability or oral bioavailability. This compound is a useful building block for creating peptidomimetics. Its defined stereochemistry and the methoxy (B1213986) group can introduce specific conformational constraints when incorporated into a peptide sequence. The acid can be coupled to the N-terminus of a peptide or an amino acid ester using standard peptide coupling protocols. The resulting structure is no longer a pure peptide but contains a non-natural, methoxylated moiety that can influence its biological activity and pharmacokinetic properties. The key challenge in these syntheses is to employ coupling conditions that prevent the racemization of the chiral center at the α-carbon. organic-chemistry.org

A summary of common peptide coupling agents is provided in the table below.

Coupling AgentFull NameAdditive (optional)
EDCN-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideHOBt, HOAt
DCCN,N′-DicyclohexylcarbodiimideHOBt
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateDIPEA
HBTUO-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphateHOBt, DIPEA
COMU(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateDIPEA

Synthesis of Alkoxy-Substituted Ketones and Ethers

Further transformations of the carboxylic acid group can lead to other important functional groups like ketones and ethers.

Synthesis of Alkoxy-Substituted Ketones: The conversion of a carboxylic acid to a ketone requires reaction with an organometallic nucleophile. To prevent over-addition to form a tertiary alcohol, the carboxylic acid is typically first converted to a less reactive derivative. A well-established method is the formation of a Weinreb amide (N-methoxy-N-methylamide). This compound can be converted to its corresponding Weinreb amide using standard amide coupling conditions with N,O-dimethylhydroxylamine hydrochloride. The resulting Weinreb amide can then be treated with a Grignard reagent (R'-MgBr) or an organolithium reagent (R'-Li) to afford the desired alkoxy-substituted ketone in high yield. The intermediate metal-chelated species is stable and does not react further until aqueous workup.

Synthesis of Alkoxy-Substituted Ethers: The synthesis of new ether derivatives from this compound typically involves a two-step process. First, the carboxylic acid group is reduced to a primary alcohol. This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent or by converting the acid to a borane (B79455) ester with borane (BH₃) followed by reduction. The resulting (2R)-3-methoxy-2-methylpropan-1-ol can then undergo etherification. A classic method for this is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (e.g., R'-Br) in an Sₙ2 reaction. masterorganicchemistry.com This sequence allows for the introduction of a wide variety of new alkoxy groups.

Regioselective and Stereoselective Functionalizations

Controlling the site (regioselectivity) and three-dimensional orientation (stereoselectivity) of chemical reactions is crucial in modern organic synthesis.

Regioselective Functionalizations: For a molecule like this compound, functionalization can be targeted at different positions. While reactions at the carboxyl group are most common, modern C-H activation techniques allow for the selective functionalization of otherwise unreactive C-H bonds. Palladium-catalyzed reactions using specialized ligands, such as mono-N-protected amino acids (MPAA), can achieve regioselective acyloxylation at the β-C(sp³)–H bond of free aliphatic acids. nih.gov Applying this methodology to this compound could potentially introduce a new substituent at the C3 position, directly adjacent to the methoxy group.

Stereoselective Functionalizations: The pre-existing stereocenter at C2 in this compound can exert significant influence on subsequent reactions, a phenomenon known as substrate control. When a new stereocenter is created, the resident chiral center can favor the formation of one diastereomer over the other. For example, in the aforementioned β-C-H activation, the approach of the catalyst and reagents can be sterically hindered by the methyl group at C2, leading to a diastereoselective functionalization at C3. Furthermore, in all transformations involving the α-carbon, particularly in the formation of activated esters and amides, it is paramount to choose reaction conditions that prevent epimerization, thus preserving the (R)-configuration of the starting material.

Mechanistic and Theoretical Studies on the Synthesis and Reactivity of 2r 3 Methoxy 2 Methylpropanoic Acid

Reaction Mechanism Elucidation for Stereoselective Steps

The synthesis of (2R)-3-methoxy-2-methylpropanoic acid with high enantiopurity necessitates stereoselective methods. One effective strategy involves the asymmetric alkylation of a propanoic acid derivative. This can be achieved using a chiral auxiliary, such as an Evans oxazolidinone or a Myers pseudoephedrine. researchgate.netnih.gov

In a plausible synthetic route, a chiral auxiliary is first attached to propanoic acid. The resulting N-acyl derivative is then deprotonated with a strong base, like lithium diisopropylamide (LDA), to form a chiral enolate. This enolate is then alkylated with a methoxymethyl halide (e.g., methoxymethyl chloride or bromide). The chiral auxiliary directs the approach of the electrophile, favoring the formation of one diastereomer over the other. Finally, the auxiliary is cleaved to yield the desired this compound.

The stereoselectivity of this process is dictated by the steric hindrance imposed by the chiral auxiliary. For instance, in an Evans oxazolidinone-based approach, the substituent on the oxazolidinone ring (often a benzyl (B1604629) or isopropyl group) blocks one face of the enolate, forcing the incoming electrophile to attack from the less hindered face. The chelation of the lithium cation between the carbonyl oxygen and the oxygen of the auxiliary locks the conformation of the enolate, enhancing the facial bias.

Another approach is the stereoselective cross-coupling of a chiral titanium enolate with a dimethyl acetal, which can yield β-methoxy carboxyl adducts with good stereoselectivity. researchgate.net This method can be adapted for the synthesis of the target molecule, where the reaction would be mediated by a Lewis acid.

Computational Chemistry and Conformational Analysis

Computational chemistry provides valuable insights into the conformational preferences of this compound, which in turn influence its reactivity and biological activity. The molecule possesses several rotatable bonds, leading to a complex conformational landscape.

The most significant conformational isomers arise from the rotation around the C2-C3 bond and the C-O bonds of the methoxy (B1213986) and carboxylic acid groups. The relative energies of these conformers are determined by a combination of steric and electronic effects, such as gauche interactions and intramolecular hydrogen bonding.

Key Conformational Features of this compound:

Dihedral AngleDescriptionPredicted Stable Conformation
O=C-C2-C3Defines the orientation of the carboxylic acid relative to the carbon backbone.Anti-periplanar or syn-periplanar to minimize steric interactions.
C-C2-C3-OInfluences the proximity of the methoxy group to the chiral center.Gauche conformations are likely to be favored due to stereoelectronic effects.
C2-C3-O-CH3Determines the orientation of the methyl group of the methoxy moiety.Staggered conformations are expected to be lower in energy.

Molecular mechanics and density functional theory (DFT) calculations can be employed to map the potential energy surface of the molecule and identify the low-energy conformers. These studies can reveal the most likely three-dimensional structures of the molecule in different environments, such as in solution or when interacting with a biological target.

Transition State Modeling for Enantioselectivity Prediction

Transition state modeling is a powerful tool for understanding and predicting the enantioselectivity of asymmetric reactions. For the synthesis of this compound via asymmetric alkylation, computational models of the transition state can elucidate the origins of stereocontrol.

In the case of alkylation using a chiral lithium amide as the base, the transition state involves a complex between the carboxylic acid, the chiral base, and the alkylating agent. rsc.org The lithium cation plays a crucial role in organizing the geometry of this complex. The enantioselectivity arises from the difference in the activation energies of the two diastereomeric transition states leading to the (R) and (S) products.

A hypothetical transition state model for the methylation of a 3-methoxypropanoic acid derivative using a chiral auxiliary would involve the enolate of the N-acyl derivative complexed with a lithium cation. The chiral auxiliary creates a well-defined chiral pocket, and the incoming methylating agent can approach from two different trajectories. The transition state leading to the desired (2R) product will be lower in energy due to more favorable steric interactions compared to the transition state leading to the (2S) enantiomer.

Factors Influencing Transition State Energy and Enantioselectivity:

FactorDescriptionImpact on Enantioselectivity
Steric Hindrance The bulky groups on the chiral auxiliary or chiral base block one face of the enolate.A larger steric difference between the two faces leads to higher enantioselectivity.
Chelation The lithium cation coordinates with multiple heteroatoms, creating a rigid transition state.A more rigid transition state enhances the facial discrimination.
Solvent Effects The solvent can influence the aggregation state of the lithium enolate and the overall geometry of the transition state.Polar aprotic solvents like THF are often used to achieve high stereoselectivity.
Temperature Lower reaction temperatures generally lead to higher enantioselectivity.The difference in activation energies between the two diastereomeric transition states becomes more significant at lower temperatures.

By computationally modeling these transition states, it is possible to predict the degree of enantioselectivity for a given set of reaction conditions and to design more effective chiral auxiliaries or catalysts for the synthesis of this compound.

Analytical Methodologies for Chiral Purity and Stereochemical Assignment

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. For chiral carboxylic acids like 3-methoxy-2-methylpropanoic acid, direct separation is often feasible without derivatization.

Principle and Application: The enantiomers of the acid are passed through an HPLC column packed with a CSP. The differential interactions between the R- and S-enantiomers and the chiral selector result in different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H or Chiralpak® AD), are particularly effective for the resolution of a wide range of racemic carboxylic acids. The chiral recognition mechanism often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide derivatives.

The mobile phase composition, typically a mixture of a nonpolar organic solvent like hexane (B92381) and a more polar alcohol like isopropanol, is optimized to achieve the best balance between resolution and analysis time. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), is common to suppress the ionization of the carboxylic acid group, leading to better peak shape and reproducibility.

Illustrative Data: While a specific chromatogram for (2R)-3-methoxy-2-methylpropanoic acid is not publicly available, the following table illustrates typical separation results for a structurally similar chiral alkanoic acid on a polysaccharide-based CSP.

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (R-enantiomer) 8.5 min
Retention Time (S-enantiomer) 9.8 min
Separation Factor (α) 1.25
Resolution (Rs) 2.1

This table presents representative data for the chiral separation of a short-chain alkanoic acid to illustrate the typical performance of the method.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) is another principal technique for enantioselective analysis, offering high resolution and sensitivity. Due to the low volatility and high polarity of carboxylic acids, a derivatization step is typically required before analysis.

Principle and Application: The carboxylic acid group of 3-methoxy-2-methylpropanoic acid is first converted into a more volatile ester, for instance, a methyl or ethyl ester, through reaction with an appropriate alcohol under acidic conditions. The resulting chiral esters are then separated on a GC column containing a chiral stationary phase.

Cyclodextrin-based CSPs are the most common choice for this type of analysis. These CSPs, such as those incorporating derivatized β- or γ-cyclodextrins (e.g., Chirasil-DEX CB), create a chiral environment within the GC column. The enantiomers of the derivatized analyte exhibit different partition coefficients between the carrier gas and the CSP due to the formation of transient diastereomeric inclusion complexes. The stability of these complexes depends on the steric fit and intermolecular interactions, leading to different elution times for the enantiomers. The temperature program of the GC oven is a critical parameter that is optimized to maximize separation.

Illustrative Data: The following table shows typical GC separation data for the methyl ester derivative of a chiral 2-methylalkanoic acid on a cyclodextrin-based CSP.

ParameterValue
Analyte Methyl 3-methoxy-2-methylpropanoate
Column Chirasil-DEX CB (25 m x 0.25 mm ID)
Carrier Gas Helium
Oven Program 80°C (2 min), ramp to 150°C at 5°C/min
Detector Flame Ionization Detector (FID)
Retention Time (R-enantiomer) 12.3 min
Retention Time (S-enantiomer) 12.7 min
Separation Factor (α) 1.04
Resolution (Rs) 1.8

This table provides representative data for a chiral GC separation of a derivatized alkanoic acid to illustrate the methodology.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for chiral analysis through the use of chiral auxiliary agents. Chiral shift reagents (CSRs) are paramagnetic lanthanide complexes that induce significant changes in the chemical shifts of nearby protons in a substrate.

Principle and Application: When a chiral lanthanide complex, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃), is added to a solution of a racemic mixture of 3-methoxy-2-methylpropanoic acid, it forms rapidly exchanging diastereomeric complexes with both the (R)- and (S)-enantiomers. chemistnotes.com The Lewis acidic lanthanide center coordinates to the Lewis basic carboxyl group of the analyte. harvard.edu

Because these new complexes are diastereomeric, the protons in the (R)-enantiomer experience a different magnetic environment compared to the protons in the (S)-enantiomer. This results in the splitting of NMR signals that are equivalent in an achiral environment. chemistnotes.com For example, the singlet for the methoxy (B1213986) group or the doublet for the methyl group in the racemic acid would each split into two distinct signals, one for each enantiomer. The enantiomeric excess (e.e.) can then be accurately determined by integrating the areas of these separated signals. libretexts.org

Illustrative Data: The table below illustrates the expected effect on the ¹H NMR spectrum of racemic 3-methoxy-2-methylpropanoic acid upon addition of a chiral shift reagent.

Proton GroupChemical Shift (δ) without CSRExpected Chemical Shift (δ) with CSRΔδ (ppm)
-OCH₃ (S-enantiomer) 3.3 ppm (s)4.1 ppm (s)-
-OCH₃ (R-enantiomer) 3.3 ppm (s)4.3 ppm (s)0.2
-CH(CH₃)- (S-enantiomer) 2.7 ppm (q)3.5 ppm (q)-
-CH(CH₃)- (R-enantiomer) 2.7 ppm (q)3.8 ppm (q)0.3
-CH₃ (S-enantiomer) 1.2 ppm (d)1.8 ppm (d)-
-CH₃ (R-enantiomer) 1.2 ppm (d)2.0 ppm (d)0.2

This table presents hypothetical ¹H NMR data to demonstrate the principle of signal separation using a chiral shift reagent. Δδ represents the chemical shift difference between the signals of the R and S enantiomers.

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Optical rotation and Circular Dichroism (CD) are chiroptical techniques that rely on the differential interaction of chiral molecules with polarized light. They are fundamental methods for characterizing chiral compounds and assigning absolute stereochemistry.

Principle and Application: Optical Rotation measures the angle to which the plane of plane-polarized light is rotated when it passes through a sample of a chiral compound. wikipedia.org This property is known as optical activity. Enantiomers rotate the light by equal amounts but in opposite directions. libretexts.org The (2R)-enantiomer will have a specific rotation value ([α]) that is equal in magnitude but opposite in sign to its (2S)-enantiomer. The specific rotation is a characteristic physical constant for a compound under defined conditions (temperature, wavelength, solvent, and concentration) and can be used to determine the enantiomeric purity of a sample if the value for the pure enantiomer is known. wikipedia.orglibretexts.org

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. chiralabsxl.com While simple alkanoic acids may have weak CD signals in the far-UV region, the technique is highly sensitive to the stereochemical environment of the chromophore (the carboxylic acid group in this case). The sign and intensity of the Cotton effects in the CD spectrum are unique to a specific enantiomer and can be used for its identification and for assigning its absolute configuration, often by comparison with the spectra of related compounds of known stereochemistry or through theoretical calculations. chiralabsxl.com

Illustrative Data: The following table provides typical chiroptical data for a chiral carboxylic acid.

Analytical MethodParameterTypical Value for (R)-enantiomer
Optical Rotation Specific Rotation [α]D²⁰ (c=1, CHCl₃)Negative Value (e.g., -15.2°)
Circular Dichroism Cotton Effect (λmax)Positive or Negative (e.g., +Δε at 210 nm)

This table shows representative chiroptical data. The sign of the specific rotation and the Cotton effect are specific to the enantiomer and its structure.

Future Directions and Emerging Research Areas

Development of Novel Biocatalytic Systems

Biocatalysis has emerged as a powerful and green tool for the synthesis of chiral pharmaceuticals and their intermediates. nih.gov The high selectivity (chemo-, regio-, and enantioselectivity) of enzymes allows for the production of single enantiomers under mild reaction conditions, which is often difficult to achieve with conventional chemical methods. Future research in this area is focused on discovering and engineering novel enzymes and optimizing biocatalytic processes for the synthesis of molecules like (2R)-3-methoxy-2-methylpropanoic acid.

The use of hydrolases, such as lipases, is a well-established strategy for the kinetic resolution of racemic esters of related 3-aryl-2-methylpropanoic acids. mdpi.com In this approach, the enzyme selectively hydrolyzes one ester enantiomer, allowing for the separation of the desired acid. Research is now moving towards engineering these enzymes to enhance their stability, substrate specificity, and catalytic efficiency for specific targets. nih.gov Furthermore, deracemization processes, where the unwanted enantiomer is converted into the desired one in situ, are being developed to achieve theoretical yields of 100%.

Another promising avenue is the use of oxidoreductases, such as lactate dehydrogenases (LDHs), for the asymmetric reduction of a prochiral keto-acid precursor. Studies on the synthesis of similar chiral hydroxypropanoic acids have shown that recombinant LDHs can produce the target molecule with excellent stereoselectivity. researchgate.net The development of efficient cofactor regeneration systems, for example using formate dehydrogenase, is crucial for the economic viability of these processes on an industrial scale. researchgate.net The creation of entirely biocatalytic one-pot syntheses, combining multiple enzymatic steps, represents a significant goal for creating highly efficient and environmentally benign production routes. nih.gov

Table 1: Potential Biocatalytic Approaches for this compound Synthesis
Enzyme ClassReaction TypeSubstrate ExampleKey AdvantagesResearch Focus
Hydrolases (e.g., Lipases)Kinetic ResolutionRacemic methyl 3-methoxy-2-methylpropanoateHigh enantioselectivity, mild conditionsEnzyme engineering for higher activity and stability; Development of dynamic kinetic resolution
Oxidoreductases (e.g., Dehydrogenases)Asymmetric ReductionMethyl 3-methoxy-2-oxopropanoateDirect synthesis of the desired enantiomer, high stereoselectivityDiscovery of novel enzymes, efficient cofactor regeneration systems
LyasesAsymmetric AdditionA suitable α,β-unsaturated precursorAtom-efficient C-C bond formationExpanding the substrate scope of known lyases

Flow Chemistry Approaches for Continuous Synthesis

Continuous flow chemistry is revolutionizing the synthesis of active pharmaceutical ingredients (APIs) and intermediates by moving away from traditional batch processing. d-nb.info This technology utilizes microreactors or packed-bed reactors to perform chemical reactions in a continuous stream, offering significant advantages in terms of safety, efficiency, scalability, and process control. nih.govthieme-connect.de For the synthesis of this compound, flow chemistry presents an opportunity to improve reaction yields, reduce reaction times, and enable the use of reaction conditions that are challenging in batch reactors. mdpi.com

The superior heat and mass transfer in microreactors allows for precise temperature control, which is critical for maintaining high enantioselectivity in asymmetric reactions. tandfonline.com This enhanced control can lead to higher yields and purities compared to batch systems. Furthermore, flow chemistry enables the safe use of hazardous reagents and intermediates by minimizing the amount present in the reactor at any given time. durham.ac.uk For instance, reactions involving organometallic reagents or reactive gases can be performed more safely and efficiently in a continuous flow setup. d-nb.infodurham.ac.uk

Multi-step syntheses can be "telescoped" in continuous flow systems, where the output from one reactor is fed directly into the next without the need for intermediate isolation and purification. nih.govnih.gov This approach significantly reduces waste, solvent usage, and processing time. For the synthesis of chiral carboxylic acids, a flow process could involve the initial formation of a Grignard reagent, its reaction with carbon dioxide in a tube-in-tube gas-permeable membrane reactor, and subsequent in-line purification using polymer-supported reagents. durham.ac.uk Research is focused on designing integrated, multi-step continuous processes for complex chiral molecules, including the incorporation of immobilized enzyme reactors for chemo-enzymatic sequences. rsc.org

Table 2: Comparison of Batch vs. Potential Flow Synthesis for a Key Step in Chiral Carboxylic Acid Production
ParameterTraditional Batch ProcessContinuous Flow Process
Reaction TimeHoursMinutes
Temperature ControlDifficult, potential for hotspotsPrecise, excellent heat transfer
SafetyHigher risk with hazardous reagentsImproved safety, small reaction volume
ScalabilityChallenging, requires re-optimizationStraightforward by running longer or in parallel
Yield & PurityVariableOften higher and more consistent

Chemoinformatics and Machine Learning in Reaction Design

Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic processes in the pharmaceutical and fine chemical industries. nih.gov The goal is to design products and processes that minimize the use and generation of hazardous substances. mdpi.com The synthesis of this compound provides a case for applying these principles to create more environmentally benign manufacturing routes.

A key focus of green chemistry is the use of metrics to quantify the environmental impact of a chemical process. mdpi.com Metrics such as Atom Economy (AE), E-Factor (environmental factor), and Process Mass Intensity (PMI) are used to assess the efficiency and waste generation of a synthetic route. mdpi.commdpi.com Future research will involve applying these metrics to compare different synthetic pathways for the target molecule and identify the most sustainable options.

Table 3: Key Green Chemistry Metrics and Their Application
MetricDefinitionGoal for a "Greener" ProcessRelevance to Synthesis
Atom Economy (AE)(MW of product / MW of all reactants) x 100%Maximize (approaching 100%)Favors addition reactions over substitutions or eliminations.
E-FactorTotal mass of waste / Mass of productMinimize (approaching 0)Accounts for all waste, including solvents and reagent byproducts.
Process Mass Intensity (PMI)Total mass input / Mass of productMinimize (approaching 1)A holistic metric used to evaluate the overall efficiency of a process, including water and solvents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-3-methoxy-2-methylpropanoic acid, and how can stereochemical integrity be preserved?

  • Methodology : Multi-step synthesis often involves Boc (tert-butoxycarbonyl) protection strategies to safeguard reactive groups during coupling reactions. For example, describes a protocol using Boc-protected intermediates to maintain chiral integrity during pyrrolidine ring formation .
  • Key Steps :

Chiral induction : Use enantiomerically pure starting materials or chiral catalysts.

Protection-Deprotection : Boc groups are introduced to prevent undesired side reactions.

Purification : HPLC or column chromatography ensures high purity (>98%) .

Q. Which analytical techniques are most effective for confirming the stereochemical configuration and purity of this compound?

  • Structural Elucidation :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR resolve methoxy and methyl group positions (e.g., used NMR to confirm phosphorylated derivatives) .
  • X-ray Crystallography : Definitive proof of absolute configuration (applied in for phenyl-substituted analogs) .
    • Purity Assessment :
  • HPLC : Retention time and peak symmetry verify purity (>97% in ) .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns .

Q. How do the methoxy and methyl substituents influence the compound’s physicochemical properties?

  • Solubility : The methoxy group enhances hydrophilicity compared to ethyl or phenyl analogs ( notes steric/electronic effects of substituents) .
  • Stability : Methoxy groups reduce susceptibility to oxidative degradation compared to hydroxylated analogs ( highlights methoxy’s role in stability) .

Advanced Research Challenges

Q. How can researchers optimize reaction yields in coupling steps involving this compound derivatives?

  • Challenge : Low yields due to steric hindrance from the methyl group.
  • Solutions :

  • Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency (analogous to ’s optimized conditions for amino acid derivatives) .
  • Catalytic Systems : Palladium or organocatalysts enhance coupling efficiency (e.g., ’s peptide synthesis protocols) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in enzyme inhibition assays may arise from:

  • Varied Assay Conditions (pH, temperature).
  • Impurity Profiles : Trace enantiomers (e.g., lists impurities in propanoic acid derivatives affecting bioactivity) .
    • Resolution :

Standardized Protocols : Use PubChem-derived assay conditions () .

Chiral Purity Validation : Ensure >99% enantiomeric excess via chiral HPLC .

Q. How does the compound interact with biological targets, and what computational tools predict its binding modes?

  • Experimental Approaches :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics.
  • Molecular Dynamics Simulations : Predicts interactions with enzymes (e.g., ’s phosphorylated derivative studies) .
    • Data Interpretation : Compare docking results (AutoDock Vina) with crystallographic data (’s enzyme inhibition table) .

Methodological Tables

Parameter Optimal Conditions Reference
Stereochemical Purity Chiral HPLC (≥99% ee)
Reaction Solvent Anhydrous DMF or THF
Storage Stability -20°C under inert atmosphere (N2_2)
Biological Assay pH Range 7.4 (Phosphate buffer)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.